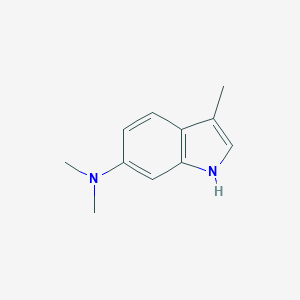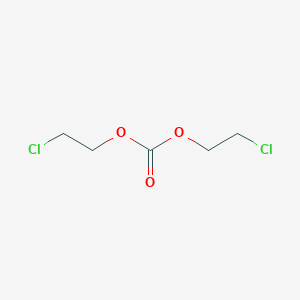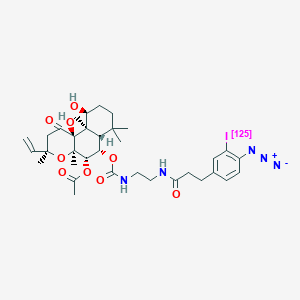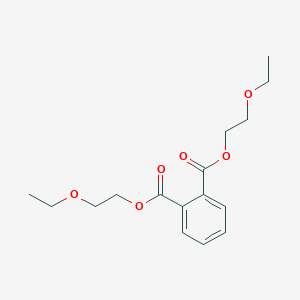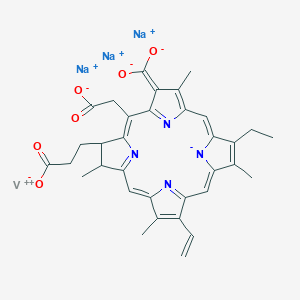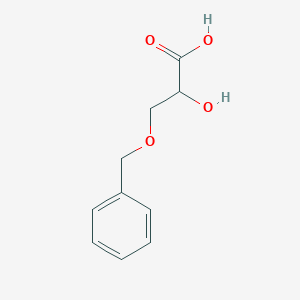
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid
Overview
Description
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, commonly referred to as (S)-benzyloxyacetic acid (SBA), is an organic acid that is widely used in research laboratories for its versatile properties. SBA is a chiral compound, meaning it has two forms, the S- and R-enantiomers, which have different biological activities. SBA is used in a wide range of applications, including synthesis of other compounds, biochemical and physiological studies, and cell culture studies. It is also used in the production of pharmaceuticals and other industrial products.
Scientific Research Applications
1. Liquid-Crystalline Complexes and Photopolymerization
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid has been studied in the context of liquid-crystalline complexes. Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative and investigated its complexation with dipyridyl compounds, observing liquid crystal phase properties and successful photopolymerization while maintaining multilayered structures (Kishikawa, Hirai, & Kohmoto, 2008).
2. Bioproduction of 3-Hydroxypropanoic Acid
The derivative is relevant in the production of 3-hydroxypropanoic acid (3-HP), a valuable chemical for industrial applications. Jers et al. (2019) discussed the bio-production of 3-HP, highlighting its use as a precursor in various chemicals and bioplastics, and the advances in metabolic engineering for efficient production (Jers et al., 2019).
3. Inhibition of Carboxypeptidase A
The compound has been studied for its inhibitory effects on enzymes. Galardy and Kortylewicz (1984) found that DL-2-Benzyl-3-formylpropanoic acid, a related compound, acts as a competitive inhibitor of carboxypeptidase A (Galardy & Kortylewicz, 1984).
4. Enzymatic Synthesis of Enantiomerically Enriched Derivatives
Brem et al. (2009) developed multistep enzymatic procedures to synthesize enantiomerically enriched derivatives of 3-hydroxypropanoic acid, demonstrating the potential for precise chemical modification (Brem et al., 2009).
5. Catalytic Chemical Methods for 3-Hydroxypropanoic Acid Production
Pina, Falletta, and Rossi (2011) discussed eco-sustainable processes for producing 3-hydroxypropanoic acid, emphasizing the potential of catalytic chemical methods, which can be linked to derivatives like (S)-3-(Benzyloxy)-2-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).
6. Oxidation of Biomass-derived Levulinic Acid
The derivative is also related to the oxidation of levulinic acid for producing 3-hydroxypropanoic acid. Wu, Dutta, and Mascal (2015) highlighted an efficient process for this conversion, which has implications for biomass utilization (Wu, Dutta, & Mascal, 2015).
properties
IUPAC Name |
(2S)-2-hydroxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



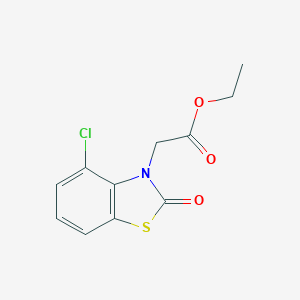
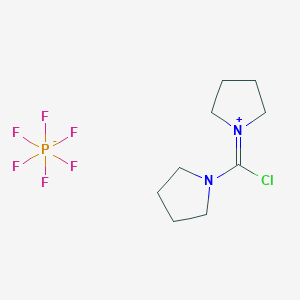
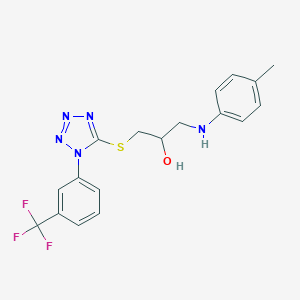
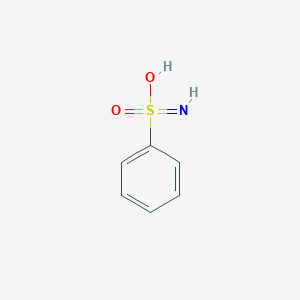
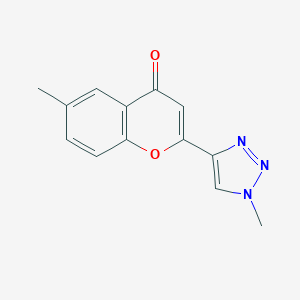
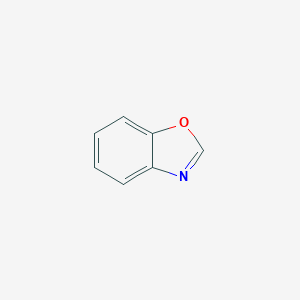
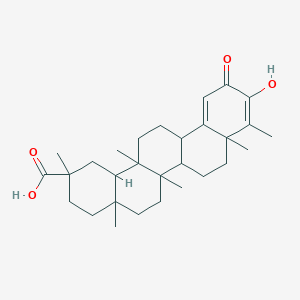
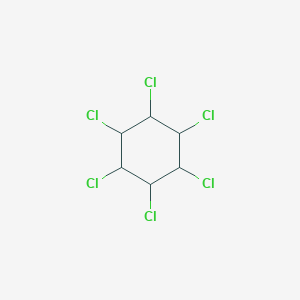
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
